2-Bromostearic acid
Overview
Description
2-Bromostearic acid is a chemical compound with the molecular formula C18H35BrO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromostearic acid is represented by the linear formula C18H35BrO2 . It has a molecular weight of 363.37 .Physical And Chemical Properties Analysis
2-Bromostearic acid has a melting point of 58-60°C and a predicted boiling point of 431.0±18.0 °C . Its predicted density is 1.088±0.06 g/cm3 .Scientific Research Applications
Inhibition of Fatty Acid Oxidation
Specific Scientific Field
Biochemistry and Metabolic Studies
Summary of the Application
2-Bromostearic acid, also known as bromonucleic acid, is used to inhibit fatty acid oxidation . This application is particularly relevant in studies investigating metabolic processes and energy production within cells.
Methods of Application
The exact method of application can vary depending on the specific experimental setup. Generally, 2-Bromostearic acid is introduced to the biological system under investigation (such as a cell culture) and its effects on fatty acid oxidation are observed. The concentration used can vary depending on the specific requirements of the experiment.
Results or Outcomes
The inhibition of fatty acid oxidation by 2-Bromostearic acid can lead to changes in cellular energy production. This can provide valuable insights into the role of fatty acid oxidation in various biological processes and diseases. However, specific results or quantitative data would depend on the particular experiment conducted .
Inhibition of Acyl Protein Thioesterase 1 (APT1)
Specific Scientific Field
Molecular Biology and Proteomics
Summary of the Application
2-Bromostearic acid is a known inhibitor of Acyl Protein Thioesterase 1 (APT1), an enzyme involved in protein depalmitoylation . By inhibiting APT1, 2-Bromostearic acid can be used to study the role of protein palmitoylation in various cellular processes.
Methods of Application
Similar to the previous application, the method of application can vary based on the experimental design. Typically, 2-Bromostearic acid would be introduced to the biological system where APT1 activity is being studied, and changes in protein palmitoylation levels would be monitored.
Results or Outcomes
By inhibiting APT1, researchers can gain insights into the role of protein palmitoylation in cellular processes. This could potentially lead to the development of therapeutic strategies targeting protein palmitoylation in various diseases. Again, specific results or quantitative data would depend on the specific experiment conducted .
Bromination of Yeast RNA
Specific Scientific Field
Molecular Biology
Summary of the Application
2-Bromostearic acid is used in the bromination of yeast RNA . This application is particularly relevant in studies investigating RNA structure and function.
Methods of Application
The exact method of application can vary depending on the specific experimental setup. Generally, 2-Bromostearic acid is introduced to the yeast RNA under investigation and its effects on RNA structure and function are observed.
Results or Outcomes
The bromination of yeast RNA by 2-Bromostearic acid can lead to changes in RNA structure and function. This can provide valuable insights into the role of RNA in various biological processes and diseases .
Inhibition of Protein Palmitoylation
Specific Scientific Field
Cell Biology and Proteomics
Summary of the Application
2-Bromostearic acid has been used as a tool to study protein palmitoylation, a post-translational modification of proteins . By inhibiting this process, researchers can investigate the role of palmitoylation in protein function and cellular processes.
Methods of Application
The compound is typically added to cell cultures at a specific concentration, and changes in protein palmitoylation levels are monitored using various biochemical techniques.
Results or Outcomes
Inhibition of protein palmitoylation can affect protein function and cellular processes, providing insights into the biological roles of this post-translational modification .
Safety And Hazards
properties
IUPAC Name |
2-bromooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromostearic acid | |
CAS RN |
142-94-9 | |
Record name | 2-Bromooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromostearic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromostearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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